3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl groups in the structure enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups
Scientific Research Applications
Chemistry: 3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its stability and lipophilicity enhance its bioavailability, making it a promising candidate for pharmaceutical formulations .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 1,2,4-Triazole
Comparison: Compared to other similar compounds, 3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine exhibits unique properties due to the presence of both tert-butyl groups and the triazole ring. These structural features enhance its stability, lipophilicity, and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
62695-59-4 |
---|---|
Molecular Formula |
C10H20N4 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,5-ditert-butyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4/c1-9(2,3)7-12-13-8(14(7)11)10(4,5)6/h11H2,1-6H3 |
InChI Key |
FHCRYVUTMHICCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1N)C(C)(C)C |
Origin of Product |
United States |
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